molecular formula C11H16ClN3 B1479036 4-(5-Chloro-2-methylphenyl)piperazin-1-amine CAS No. 2098074-81-6

4-(5-Chloro-2-methylphenyl)piperazin-1-amine

Cat. No. B1479036
CAS RN: 2098074-81-6
M. Wt: 225.72 g/mol
InChI Key: KZMXJNMCMYLBPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(5-Chloro-2-methylphenyl)piperazin-1-amine”, has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the aza-Michael addition between diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular formula of “4-(5-Chloro-2-methylphenyl)piperazin-1-amine” is C11H16ClN3. It has a molecular weight of 225.72 g/mol.


Physical And Chemical Properties Analysis

The molecular formula of “4-(5-Chloro-2-methylphenyl)piperazin-1-amine” is C11H16ClN3, and it has a molecular weight of 225.72 g/mol.

Scientific Research Applications

Neurotrophic Drug Development

Compounds derived from 4-(5-Chloro-2-methylphenyl)piperazin-1-amine have been identified as activators of Transient Receptor Potential Canonical (TRPC) channels , particularly TRPC3, TRPC6, and TRPC7 . These channels are crucial for neuronal development and survival , and their activation has been linked to brain-derived neurotrophic factor (BDNF) signaling. The neurotrophic effects of these compounds, such as neurite growth and neuroprotection, are mediated by calcium signaling pathways, making them potential candidates for synthetic neurotrophic drugs .

Synthetic Protocols for Pyridopyrimidine Derivatives

The chemical structure of 4-(5-Chloro-2-methylphenyl)piperazin-1-amine is closely related to pyridopyrimidine derivatives, which are of significant interest due to their therapeutic potential. These compounds have been studied for their role in the development of new therapies, with synthetic protocols being established for their preparation .

Activation of DAG-Activated TRPC Channels

The piperazine-derived compounds, including those related to 4-(5-Chloro-2-methylphenyl)piperazin-1-amine, have been shown to activate diacylglycerol (DAG)-activated TRPC channels. This activation is dose-dependent and specific to certain TRPC channels, which is important for the modulation of calcium influx in various cell types, including smooth muscle cells and central neurons .

Neuroprotection and Neurite Outgrowth

The activation of TRPC channels by compounds related to 4-(5-Chloro-2-methylphenyl)piperazin-1-amine leads to neuroprotective effects and promotes neurite outgrowth. This is particularly relevant in the context of neurodegenerative diseases, where enhancing neuronal growth and survival is a key therapeutic goal .

Ca2±Dependent Transcription Factor Activation

These compounds have been found to increase the activation of the Ca2±dependent transcription factor, cAMP response element-binding protein (CREB). This suggests a role in gene expression regulation, which could be harnessed for therapeutic purposes, especially in neurological disorders .

Potential for Synthetic Neurotrophic Drugs

The neurotrophic properties of compounds derived from 4-(5-Chloro-2-methylphenyl)piperazin-1-amine, along with their ability to activate specific TRPC channels, provide a framework for the development of new classes of synthetic neurotrophic drugs. These drugs could potentially mimic the activity of BDNF, offering a new approach to treating neurological conditions .

Future Directions

The potential applications of “4-(5-Chloro-2-methylphenyl)piperazin-1-amine” in various fields of research and industry suggest that it could be a subject of future studies. Its synthesis methods, particularly those involving piperazine derivatives, are also areas of ongoing research .

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-9-2-3-10(12)8-11(9)14-4-6-15(13)7-5-14/h2-3,8H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMXJNMCMYLBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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